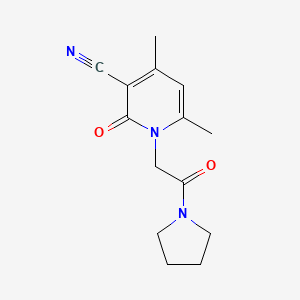![molecular formula C11H13N3O2S2 B5298895 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide, also known as BTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BTF belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and pathways involved in cell growth and inflammation. N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the NF-κB pathway, a key pathway involved in inflammation.
Biochemical and Physiological Effects
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has been found to exhibit various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and exhibit antifungal and anti-inflammatory activity. N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has also been found to exhibit antioxidant activity and to modulate the expression of various genes involved in cell growth and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide in lab experiments include its high purity, stability, and reproducibility. N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide is also readily available and relatively inexpensive. However, one limitation of using N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide. One area of interest is its potential as an anticancer agent, particularly in the treatment of drug-resistant cancers. Another area of interest is its potential as an antifungal agent, particularly in the treatment of fungal infections that are resistant to current therapies. Additionally, further research is needed to fully understand the mechanism of action of N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide and to identify its molecular targets.
Synthesis Methods
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thiosemicarbazide, followed by cyclization with acetic anhydride and further reaction with sec-butyl chloride. The final product is obtained through the reaction of the intermediate compound with furfurylamine. The purity of the synthesized compound can be checked through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has been found to exhibit various scientific research applications, including its potential as an anticancer agent, antifungal agent, and anti-inflammatory agent. Studies have shown that N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-3-7(2)17-11-14-13-10(18-11)12-9(15)8-5-4-6-16-8/h4-7H,3H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQKUVCUGONLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5298832.png)
![1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5298839.png)
![3-[(dimethylamino)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinol](/img/structure/B5298843.png)

![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-oxoacetamide](/img/structure/B5298878.png)
![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)